molecular formula C20H22O4 B5732054 (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate

(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate

Cat. No.: B5732054
M. Wt: 326.4 g/mol
InChI Key: IAOYEGXRNGOCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate: is an organic compound that belongs to the class of esters This compound is characterized by the presence of a naphthalene ring system with a methyl group and a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology: In biological research, (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action and therapeutic potential.

Medicine: The compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its properties are leveraged to create products with specific functionalities, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate
  • (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxybenzoate
  • (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 2,3-dimethoxybenzoate

Comparison: Compared to its

Properties

IUPAC Name

(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-13-16-7-5-4-6-14(16)8-10-17(13)24-20(21)15-9-11-18(22-2)19(12-15)23-3/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOYEGXRNGOCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.